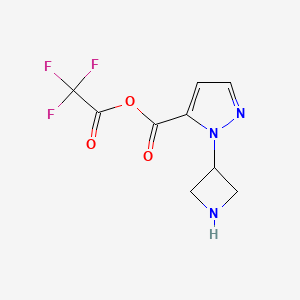
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid is an organic compound with the molecular formula C9H5F5O3 and a molecular weight of 256.13 g/mol . This compound is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring, making it a unique and valuable chemical in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid involves several steps:
Reaction of Trifluorotoluene with Hydrogen Fluoride: This step produces 4-(trifluoromethyl)phenyl fluoride.
Reaction with 2,2-Difluoroethanol: The resulting compound from the first step reacts with 2,2-difluoroethanol to form 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)ethanol.
Acid-Catalyzed Esterification: The final step involves the esterification of 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)ethanol under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted phenylacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are sensitive to fluorinated compounds.
Pathways Involved: Modulation of biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethoxy)phenylacetic acid
Comparison: 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it more reactive and versatile compared to similar compounds, enhancing its utility in various applications .
Propriétés
Formule moléculaire |
C9H5F5O3 |
|---|---|
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-1-3-6(4-2-5)17-9(12,13)14/h1-4H,(H,15,16) |
Clé InChI |
KHUVKUWYAVSZQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


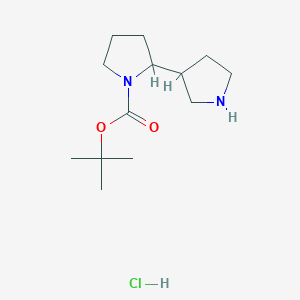



![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)
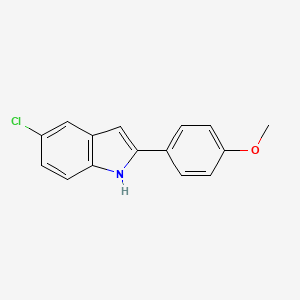
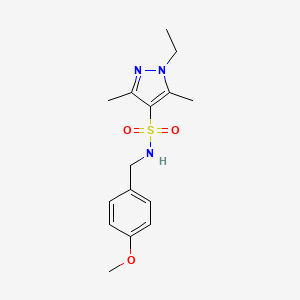
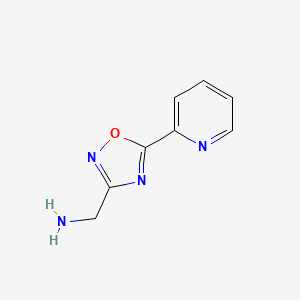

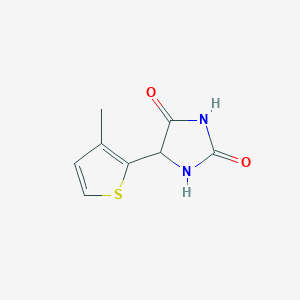

![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
